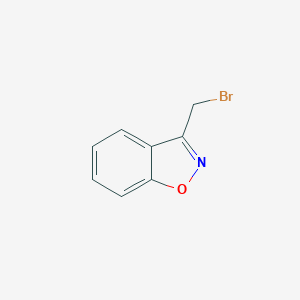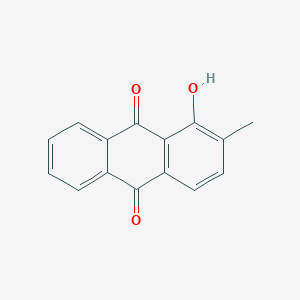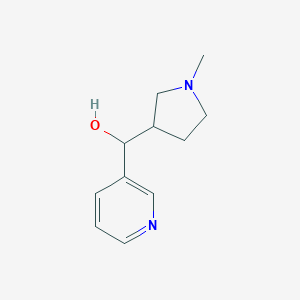
3-(Bromomethyl)-1,2-Benzisoxazol
Übersicht
Beschreibung
3-(Bromomethyl)-1,2-benzisoxazole (3-Br-1,2-BzOx) is an organic compound that has been studied for its various applications in scientific research. It is a member of the benzisoxazole family, which contains a heterocyclic ring with two nitrogen atoms and one oxygen atom. It is a colorless solid with a melting point of 205-206 °C and a boiling point of 431-432 °C. It is soluble in water and most organic solvents, and is relatively stable in air. This compound has been used in a variety of scientific research applications, including as a catalyst for organic reactions and as a ligand for metal complexes.
Wissenschaftliche Forschungsanwendungen
Synthese von Blockcopolymeren
Die Verbindung wird bei der Synthese von Poly(Styrol-b-Methylmethacrylat)-Blockcopolymeren über reversible Additions-Fragmentierungs-Kettenübertragungspolymerisation (RAFT) von Styrol verwendet . Der Prozess beinhaltet die Verwendung eines RAFT-Makro-Agens, das unter Verwendung von 4-Brommethylbenzoylchlorid und N-Bromsuccinimid erhalten wird .
Herstellung von Beta-substituierten Acrylaten
3-(Bromomethyl)-1,2-Benzisoxazol dient als organischer Baustein für die Herstellung von Beta-substituierten Acrylaten . Es wird bei der Herstellung von t-Butyl-2-(Phenylthiomethyl)propenoat, t-Butyl-3-(Phenylthio)-2-(Phenylthiomethyl)propenoat und 3-(Phenylthio)-2-(Phenylsulfinylmethyl)propenoat verwendet .
Synthese von Beta-Lactamen
Diese Verbindung spielt eine wichtige Rolle bei der Synthese von Beta-Lactamen durch Cyclisierung des entsprechenden Amids . Beta-Lactame sind eine Klasse von Antibiotika, einschließlich Penicillin-Derivaten, Cephalosporinen, Monobactamen und Carbapenemen, die einen Beta-Lactam-Ring in ihrer Molekülstruktur enthalten .
Untersuchung von Kaliumkanälen
Im Bereich der Forschung wird this compound häufig als Werkzeug zur Untersuchung von Kaliumkanälen und deren Funktionen eingesetzt .
Hemmung der Kollagensynthese
Diese Verbindung kann auch als Hemmer für die Kollagensynthese dienen . Kollagen ist das am häufigsten vorkommende Protein im Körper und ein Hauptbestandteil des Bindegewebes, das mehrere Körperteile bildet, darunter Sehnen, Bänder, Haut und Muskeln .
Hemmung des Alpha-Tocotrienol-Stoffwechsels
This compound wird als Hemmer für den Alpha-Tocotrienol-Stoffwechsel verwendet
Wirkmechanismus
Target of Action
Bromomethyl compounds are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions . They can interact with various biological targets, depending on the specific context and conditions.
Mode of Action
The mode of action of 3-(Bromomethyl)-1,2-benzisoxazole is likely to involve its interaction with these targets, leading to changes at the molecular level. The bromomethyl group is electrophilic and can participate in various reactions, including nucleophilic substitution . This allows the compound to form new bonds with its targets, potentially altering their function.
Biochemical Pathways
For instance, it could participate in the Suzuki–Miyaura cross-coupling, a widely-used reaction in organic chemistry that forms carbon-carbon bonds .
Eigenschaften
IUPAC Name |
3-(bromomethyl)-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIKTETULSZRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393069 | |
| Record name | 3-(Bromomethyl)-1,2-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37924-85-9 | |
| Record name | 3-Bromomethylbenzisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37924-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-1,2-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-(Bromomethyl)-1,2-benzisoxazole a useful starting material for developing new anticonvulsant drugs?
A1: [] 3-(Bromomethyl)-1,2-benzisoxazole serves as a versatile building block for synthesizing various 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. This is achieved through a two-step reaction: first with sodium bisulfite, followed by chlorination and amination. These derivatives have shown potential as anticonvulsant agents. The bromine atom in 3-(Bromomethyl)-1,2-benzisoxazole acts as a leaving group, allowing for the attachment of different sulfamoylmethyl groups, which is crucial for exploring structure-activity relationships and optimizing anticonvulsant activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)












